molecular formula C11H11N5O2 B6044241 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B6044241
M. Wt: 245.24 g/mol
InChI Key: NZVGVOONMDMISD-WUXMJOGZSA-N
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Description

3-[(2E)-2-[(4-Hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a triazinone derivative featuring a hydrazinylidene moiety substituted with a 4-hydroxyphenyl group. The (2E) configuration indicates the trans arrangement of the hydrazone double bond, which influences its molecular geometry and intermolecular interactions. Its synthesis likely involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, followed by characterization via techniques such as FTIR, UV-Vis spectroscopy, and LC-MS .

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-2-4-9(17)5-3-8/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVGVOONMDMISD-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-hydroxybenzaldehyde with a hydrazine derivative under reflux conditions. The reaction is carried out in an ethanol solvent, and the progress is monitored using thin-layer chromatography (TLC). After the reaction is complete, the product is isolated by adding crushed ice to the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazine moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and triazine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the hydrazine moiety would yield an amine.

Scientific Research Applications

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The triazine ring can also interact with DNA, potentially leading to the disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-hydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the electron-donating diethylamino group in ’s analog.

Functional Group Analysis

  • Hydrazone Moieties: The (E)-configured hydrazone group is common across all analogs, enabling π-conjugation and metal chelation. The 4-hydroxyphenyl substituent in the target compound and ’s quinoline derivative may enhance antioxidant activity via radical scavenging .
  • Triazinone vs. Triazole: describes a triazole-thione derivative with chlorophenyl groups, highlighting how sulfur incorporation (vs. oxygen in triazinones) modulates electronic properties and intermolecular interactions (e.g., hydrogen bonding with S atoms) .

Biological Activity

The compound 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones are known for their wide-ranging pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article delves into the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : 1,2,4-Triazine
  • Functional Groups :
    • Hydrazone linkage
    • Hydroxyphenyl group
    • Methyl group

This structural composition is crucial for its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Hydrazone derivatives have shown significant antimicrobial properties. A review highlighted that various hydrazone compounds exhibit activity against a range of pathogens including bacteria and fungi. For instance, the compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Table 1: Antimicrobial Activity of Hydrazones

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli25
Compound CCandida albicans125

Anticancer Activity

Research indicates that hydrazones possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented. A study reported that hydrazone derivatives showed cytotoxic effects on various cancer cell lines with IC50 values indicating their potency.

Table 2: Cytotoxicity of Hydrazones Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)10
Compound EHeLa (Cervical Cancer)15
Compound FA549 (Lung Cancer)12

Antioxidant Activity

The antioxidant potential of hydrazones is attributed to their ability to scavenge free radicals. Studies have demonstrated that the presence of hydroxyl groups enhances the antioxidant capacity of these compounds.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, targeting specific pathways involved in disease processes.
  • DNA Interaction : Some studies suggest that hydrazones can intercalate with DNA, disrupting replication and transcription in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help in reducing oxidative stress, which is implicated in various diseases.

Study on Anticancer Effects

In a significant study published in a peer-reviewed journal, researchers synthesized a series of hydrazone derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain modifications to the hydrazone structure significantly enhanced their cytotoxicity.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of hydrazones against resistant strains of bacteria. The findings revealed that specific structural features contributed to improved activity compared to standard antibiotics.

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